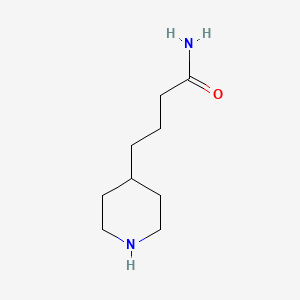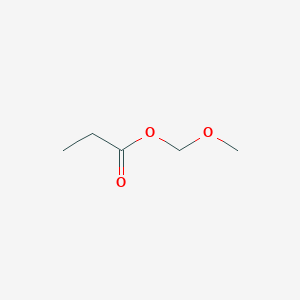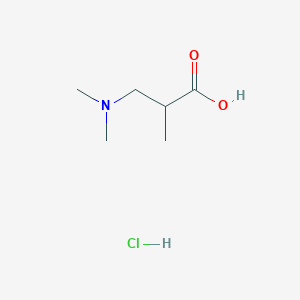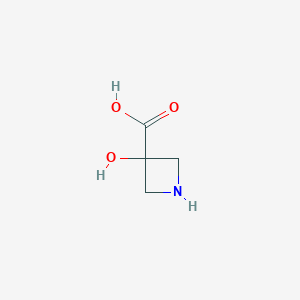![molecular formula C12H13NO5 B3151249 1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid CAS No. 70767-64-5](/img/structure/B3151249.png)
1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid
Descripción general
Descripción
1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid is a chemical compound with the molecular formula C12H13NO5 and a molecular weight of 251.24 g/mol . This compound is characterized by its unique azetidine ring structure, which is a four-membered nitrogen-containing ring. It is often used in various scientific research applications due to its versatile chemical properties.
Métodos De Preparación
The synthesis of 1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid typically involves several stepsThe reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity .
Industrial production methods may vary, but they generally involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Análisis De Reacciones Químicas
1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing metals in acid can reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents, specific catalysts, and controlled temperatures to ensure the desired transformations. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzyloxycarbonyl group can also play a role in binding to active sites of enzymes, thereby modulating their function .
Comparación Con Compuestos Similares
1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid can be compared with other similar compounds such as:
1-[(Benzyloxy)carbonyl]azetidine-3-carboxylic acid: This compound lacks the hydroxy group, which can affect its reactivity and applications.
N-Cbz-Azetidine-3-carboxylic acid: Another similar compound used in peptide synthesis and as a protecting group in organic synthesis.
The uniqueness of this compound lies in its combination of the azetidine ring and the benzyloxycarbonyl group, which provides distinct chemical properties and reactivity.
Propiedades
IUPAC Name |
3-hydroxy-1-phenylmethoxycarbonylazetidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c14-10(15)12(17)7-13(8-12)11(16)18-6-9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAHDWSCWXHUOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5,6,7-Tetrahydro-4H-benzo[d]imidazol-4-one](/img/structure/B3151191.png)
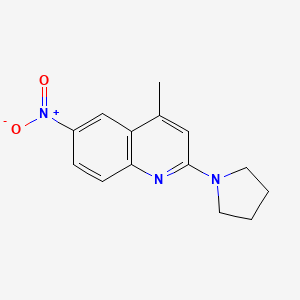
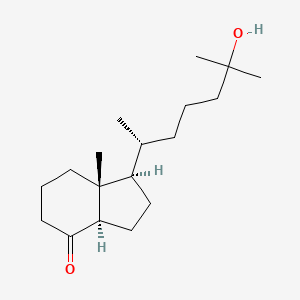
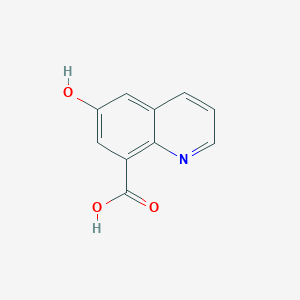
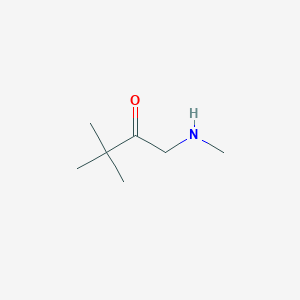
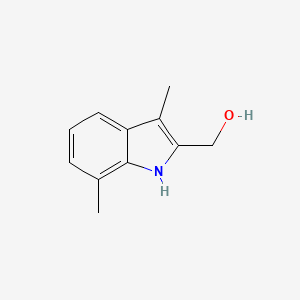
![Methyl 7-amino-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B3151228.png)
![Ethyl 5,7-dimethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3151240.png)
